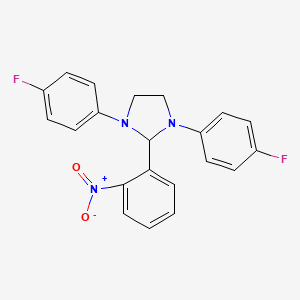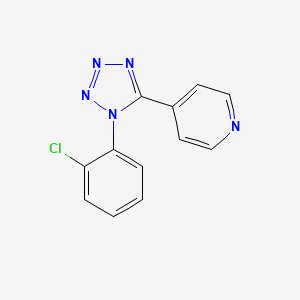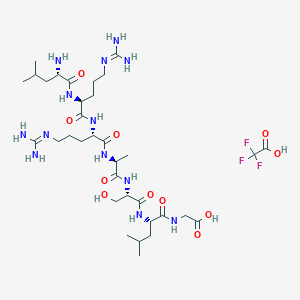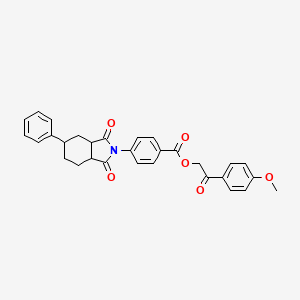
1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine is an organic compound that belongs to the class of imidazolidines These compounds are characterized by a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine typically involves the reaction of appropriate fluorophenyl and nitrophenyl precursors with imidazolidine intermediates. Common synthetic routes may include:
Condensation Reactions: Combining fluorophenyl and nitrophenyl amines with carbonyl compounds under acidic or basic conditions.
Cyclization Reactions: Formation of the imidazolidine ring through intramolecular cyclization of suitable precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: Conversion of the imidazolidine ring to imidazole derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation Products: Imidazole derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine may have applications in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine would depend on its specific application. For example:
Biological Activity: Interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: Participation in chemical reactions through its functional groups, such as the nitro or fluorophenyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-chlorophenyl)-2-(2-nitrophenyl)imidazolidine: Similar structure with chlorine substituents instead of fluorine.
1,3-Bis(4-methylphenyl)-2-(2-nitrophenyl)imidazolidine: Similar structure with methyl substituents instead of fluorine.
Uniqueness
1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C21H17F2N3O2 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
1,3-bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine |
InChI |
InChI=1S/C21H17F2N3O2/c22-15-5-9-17(10-6-15)24-13-14-25(18-11-7-16(23)8-12-18)21(24)19-3-1-2-4-20(19)26(27)28/h1-12,21H,13-14H2 |
Clé InChI |
ZGHOKIXITREECD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467229.png)
![disodium 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-2,6-dioxo-1,8-dihydropurine-1,8-diide](/img/structure/B12467233.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(naphthalen-1-yloxy)phenyl]cyclohexanecarboxamide](/img/structure/B12467237.png)
![2,2-dimethyl-5-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12467240.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12467245.png)
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12467253.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12467275.png)
![N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B12467287.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12467293.png)
